molecular formula C8H6BrNO2 B3116522 5-Amino-6-bromo-1(3H)-isobenzofuranone CAS No. 217196-49-1

5-Amino-6-bromo-1(3H)-isobenzofuranone

Cat. No.: B3116522
CAS No.: 217196-49-1
M. Wt: 228.04 g/mol
InChI Key: KMAINKMYXGXMMX-UHFFFAOYSA-N
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Description

Historical Context and Structural Significance of the 1(3H)-Isobenzofuranone Core

The 1(3H)-isobenzofuranone, commonly known as a phthalide (B148349), is a bicyclic compound featuring a benzene (B151609) ring fused to a γ-lactone ring. rsc.org This core structure is not a recent discovery; it is found in numerous naturally occurring compounds, many of which have been used in traditional medicine for centuries. rsc.org Phthalides isolated from various plant species have demonstrated a wide array of biological activities. rsc.org

The structural significance of the 1(3H)-isobenzofuranone core lies in its relative stability and the potential for functionalization at various positions on both the aromatic and lactone rings. The fundamental structure consists of a γ-lactone fused to a benzene ring between the first and third carbon atoms. rsc.org All known phthalide compounds are considered derivatives of 1(3H)-isobenzofuranone. rsc.org This scaffold serves as a crucial building block in the synthesis of more complex molecules. rsc.org

Compound Name Molecular Formula Molar Mass CAS Number
1(3H)-IsobenzofuranoneC₈H₆O₂134.134 g·mol⁻¹87-41-2

Table 1: Chemical Identification of the Core Isobenzofuranone Structure. Data sourced from NIST Chemistry WebBook. nist.govnist.gov

Overview of Isobenzofuranone Derivatives in Modern Chemical Research

In contemporary chemical research, isobenzofuranone derivatives are being explored for a multitude of potential applications. The versatility of the phthalide scaffold allows for the synthesis of a vast library of compounds with diverse chemical properties. These derivatives are investigated for their roles in medicinal chemistry, agrochemicals, and material science. rsc.org

Research has shown that synthetic isobenzofuranone derivatives can be designed to target specific biological pathways. For instance, certain derivatives have been synthesized and evaluated for their potential as antidepressant agents, showing activity as serotonin (B10506) reuptake inhibitors. nih.gov Others have been functionalized at the C-3 position and have demonstrated significant antiproliferative activity against cancer cell lines. mdpi.com The broad spectrum of biological activities associated with this class of compounds continues to drive research and development.

Derivative Type Research Area Example of Investigated Activity
C-3 FunctionalizedMedicinal ChemistryAntiproliferative mdpi.com
General DerivativesMedicinal ChemistryAntidepressant nih.gov
Complex DerivativesAgrochemicalsFungicides wikipedia.org
DyesMaterial ScienceIndicators (e.g., Phenolphthalein) wikipedia.org

Table 2: Areas of Research for Isobenzofuranone Derivatives.

Research Trajectories and Academic Focus on Halogenated and Aminated Isobenzofuranone Systems

A significant trajectory in the study of isobenzofuranones involves the introduction of halogen and amino functional groups onto the core structure. The incorporation of these groups can dramatically alter the physicochemical properties of the molecule, including its lipophilicity, electronic distribution, and hydrogen bonding capacity. These modifications, in turn, can influence the compound's biological activity.

The academic focus on halogenated isobenzofuranones stems from the general observation in medicinal chemistry that halogen atoms can enhance binding affinity to biological targets and improve pharmacokinetic profiles. Brominated derivatives, in particular, are of interest. For example, 5-bromophthalide (B15269) is a known derivative that serves as a starting material for further chemical synthesis. nih.gov

Similarly, aminated isobenzofuranones are being investigated for their potential to introduce new functionalities and biological interactions. The amino group can act as a hydrogen bond donor and a site for further derivatization. 5-aminophthalide, for instance, is recognized as an intermediate in the synthesis of other complex molecules. researchgate.net

The combination of both halogen and amino groups on the isobenzofuranone scaffold, as seen in 5-Amino-6-bromo-1(3H)-isobenzofuranone , represents a more recent and focused area of research. While specific studies on this particular compound are not yet widespread, the academic interest is driven by the potential for synergistic effects of these two functional groups. The exploration of such di-substituted systems is a logical progression in the field, aiming to create novel molecules with unique and potentially enhanced biological activities. The synthesis and evaluation of these compounds are key to understanding their structure-activity relationships and unlocking their full potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-bromo-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-2-5-4(1-7(6)10)3-12-8(5)11/h1-2H,3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAINKMYXGXMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)O1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 6 Bromo 1 3h Isobenzofuranone and Analogous Structures

Established Reaction Pathways for Isobenzofuranone Core Assembly

The foundational step in the synthesis of 5-Amino-6-bromo-1(3H)-isobenzofuranone is the construction of the isobenzofuranone (phthalide) skeleton. This is classically achieved through the preparation of suitable precursors, namely substituted phthalaldehydic acid derivatives, followed by cyclization to form the lactone ring.

Synthesis of Substituted Phthalaldehydic Acid Derivatives as Precursors

Phthalaldehydic acid, also known as 2-carboxybenzaldehyde, is a key intermediate in the synthesis of phthalides. For the target molecule, a correspondingly substituted precursor would be required. A plausible precursor is 4-amino-5-bromophthalaldehydic acid. The synthesis of substituted phthalaldehydic acids can be approached in several ways. One common method involves the selective oxidation of a corresponding substituted o-xylene. However, achieving the desired substitution pattern on the starting xylene can be challenging.

A more versatile approach involves the modification of more readily available starting materials, such as phthalic anhydride (B1165640) or phthalimide. For instance, a synthetic route could commence with the nitration of a brominated phthalic anhydride, followed by reduction of the nitro group to an amine. Subsequent selective reduction of one of the carbonyl groups of the anhydride to a hydroxyl group, followed by oxidation, would yield the desired substituted phthalaldehydic acid.

Alternatively, the Rosenmund reduction of a substituted phthalic anhydride chloride derivative can yield the corresponding phthalaldehydic acid. This method, however, requires the prior synthesis of the appropriately substituted phthalic anhydride.

A particularly relevant synthetic pathway for a closely related precursor, 5-aminophthalide, starts from phthalimide. This process involves nitration to yield 4-nitrophthalimide, followed by reduction of the nitro group to an amino group, and subsequent selective reduction of one of the imide carbonyls. google.com

Starting MaterialKey IntermediatesProductReference
Phthalimide4-Nitrophthalimide, 4-Aminophthalimide5-Aminophthalide google.com
4-Bromophthalic anhydride-5-Bromophthalide (B15269) and 6-Bromophthalide

Cyclization Reactions for Lactone Ring Formation

Once the appropriately substituted phthalaldehydic acid derivative is obtained, the subsequent step is the formation of the γ-lactone ring to yield the isobenzofuranone core. This intramolecular cyclization is typically an esterification reaction.

The cyclization can often be achieved by the reduction of the aldehyde group of the phthalaldehydic acid to a hydroxymethyl group, followed by acid-catalyzed intramolecular esterification. Common reducing agents for this transformation include sodium borohydride (B1222165).

In some instances, the lactone ring can be formed directly from the precursor. For example, the reduction of a substituted phthalic anhydride can directly yield the corresponding phthalide (B148349). The choice of reducing agent is crucial to prevent over-reduction to the corresponding diol. Sodium borohydride has been successfully employed for the reduction of 4-bromophthalic anhydride to a mixture of 5- and 6-bromophthalide.

Another established method involves the reaction of a substituted 2-formylbenzoic acid with a nucleophile, which can lead to 3-substituted phthalides. While not directly applicable to the synthesis of the unsubstituted lactone ring at the 3-position, these methods highlight the versatility of phthalaldehydic acid derivatives in constructing the isobenzofuranone scaffold.

Contemporary and Innovative Synthetic Strategies for Isobenzofuranone Scaffolds

Modern organic synthesis has introduced a variety of powerful and efficient methods for the construction of heterocyclic scaffolds like isobenzofuranone. These contemporary strategies often offer advantages in terms of atom economy, step efficiency, and the ability to introduce functional groups with high selectivity.

Transition-Metal Catalyzed Annulation and C-H Activation Reactions (e.g., Rhodium-Catalyzed Cyclization)

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules. Rhodium-catalyzed reactions, in particular, have been employed for the synthesis of lactones through various mechanisms, including C-H activation and annulation.

A rhodium(III)-catalyzed C–H activation/cyclization of benzamides with diazonaphthalen-2(1H)-ones has been developed for the synthesis of lactones. google.com This type of reaction involves the formation of a rhodacycle intermediate, which then reacts with a coupling partner to furnish the cyclized product. While this specific example leads to a different lactone system, the underlying principle of C-H activation and subsequent annulation could potentially be adapted for the synthesis of isobenzofuranones by choosing appropriate starting materials. For instance, a suitably substituted benzoic acid derivative could undergo a directed C-H activation at the ortho-position, followed by coupling with a one-carbon synthon to construct the lactone ring.

Rhodium-catalyzed intramolecular reductive aldol-type cyclizations have also been described for the synthesis of β-hydroxylactones. prepchem.comwikipedia.org Although this leads to a different substitution pattern, it demonstrates the utility of rhodium catalysis in forming lactone rings.

CatalystReaction TypeSubstratesProduct
Rh(III)C-H Activation/CyclizationBenzamides and diazonaphthalen-2(1H)-onesLactones
[RhCl(cod)]2Intramolecular Reductive Aldol-type Cyclizationα,β-Unsaturated estersβ-Hydroxylactones

Electrochemical Synthesis Approaches in Heterocycle Construction

Electrochemical synthesis has emerged as a green and powerful tool in organic chemistry, often avoiding the need for harsh reagents and offering unique reactivity. The electrochemical oxidative 5-exo-dig-oxo-halocyclization of o-alkynylbenzamides has been reported for the synthesis of halogenated isobenzofuran-1-imines. chemrxiv.org This method utilizes readily available sodium halides as the halogen source and proceeds under mild conditions without the need for stoichiometric oxidants or transition metal catalysts. Although this procedure yields an imino derivative, subsequent hydrolysis could potentially provide the desired isobenzofuranone. This approach is particularly noteworthy as it allows for the direct incorporation of a halogen atom during the cyclization process.

Furthermore, the electrochemical cyclization of 2-ethynylbenzaldehydes has been shown to produce dihydroisobenzofuran compounds with high regioselectivity. nih.gov This method highlights the potential of electrochemistry to control the outcome of cyclization reactions leading to the isobenzofuranone core.

Multicomponent Reactions and Cascade Cyclization Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. While specific MCRs leading directly to this compound are not prevalent, the principles of MCRs can be applied to generate highly functionalized precursors for subsequent cyclization.

More directly applicable are cascade cyclization reactions. An acid/base-steered cascade cyclization of 2-acylbenzoic acids with isatoic anhydrides has been reported to furnish isobenzofuranone derivatives with high efficiency. google.comlscollege.ac.in This one-pot synthetic strategy avoids the use of metal catalysts and demonstrates good functional group tolerance. By selecting appropriately substituted 2-acylbenzoic acids and isatoic anhydrides, it may be possible to construct the desired 5-amino-6-bromo-isobenzofuranone scaffold in a highly convergent manner.

A tin powder promoted cascade condensation reaction of 2-formylbenzoic acids with allyl bromides or α-bromoketones has also been developed for the construction of phthalide compounds. cymitquimica.com This method offers a mild and operationally simple route to functionalized isobenzofuranones.

Organocatalytic and Metal-Free Synthetic Methodologies

The development of organocatalytic and metal-free synthetic methods is a significant area of research, driven by the desire to avoid the toxicity, cost, and environmental impact associated with heavy metals. These approaches offer alternative pathways for the construction of complex molecules like isobenzofuranones.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been applied to the synthesis of 3-substituted phthalides. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to catalyze the condensation of phthalaldehydic acids and 1,3-diketones. researchgate.net This method provides a regioselective route to isopestacin (B1244870) and cryphonectric acid. researchgate.net

Metal-free synthetic protocols for related heterocyclic structures, such as dihydrobenzofurans, have also been extensively developed. These include base-mediated protocols, photocatalytic reactions, and Brønsted acid-catalyzed annulations. nih.govfrontiersin.org For instance, a base-mediated approach has been used for the synthesis of isobenzofuranone-spiro-linked benzofuranones. nih.gov Additionally, a variety of benzofuran (B130515) and benzo[b]thiophene derivatives have been synthesized in good-to-excellent yields via a transition-metal-free one-pot process at room temperature, highlighting the efficiency of such methods. nih.gov The arylation of ethyl acetohydroxamate with diaryliodonium salts under transition-metal-free conditions, followed by in-situ reaction with ketones, yields substituted benzo[b]furans. diva-portal.org

Regioselective Introduction of Amino and Bromo Functionalities

The precise placement of amino and bromo groups on the isobenzofuranone scaffold is critical for defining the chemical properties of this compound. This can be achieved through either direct functionalization of a pre-formed ring or by using pre-functionalized starting materials.

Direct functionalization of an existing aromatic ring offers a convergent approach to target molecules. For the isobenzofuranone core, electrophilic aromatic substitution reactions are the most common methods for introducing bromo and nitro (a precursor to amino) groups. The directing effects of the existing substituents on the benzene (B151609) ring of the isobenzofuranone will govern the position of newly introduced groups.

While direct bromination and nitration of the parent 1(3H)-isobenzofuranone would likely lead to a mixture of isomers, the synthesis of related structures provides insights. For example, the synthesis of 2-alkyl benzo[b]furans can be regioselectively formed directly from α-haloketones and phenols in the presence of titanium tetrachloride. mdpi.com

A more controlled and often preferred strategy involves the use of starting materials that already contain the required amino (or a precursor like a nitro group) and bromo functionalities in the desired positions. This "linear" approach ensures unambiguous regiochemistry.

For the synthesis of this compound, a logical starting material would be a phthalic anhydride or a benzoic acid derivative with the amino and bromo groups already in place. For instance, 5-amino-1(3H)-isobenzofuranone is a known intermediate in the synthesis of other compounds and could potentially be a precursor for subsequent bromination. researchgate.net A patent describes a process for preparing 5-phenoxy-1(3H)isobenzofuranone from N-substituted-4-nitro-phthalimide, which involves the introduction of a phenoxy group and subsequent reduction of the nitro group and cyclization. google.com This suggests that a similar strategy starting with a appropriately substituted nitrophthalimide could be a viable route.

Stereochemical Control and Diastereoselective Synthesis in Isobenzofuranone Chemistry

When a substituent is introduced at the C-3 position of the isobenzofuranone ring, a stereocenter is created. Controlling the stereochemistry at this position is crucial for the synthesis of chiral isobenzofuranone derivatives.

Various enantioselective approaches have been developed to obtain chiral 3-substituted isobenzofuranones. researchgate.net These methods often employ either chiral auxiliaries or chiral reagents. One strategy involves the condensation of a chiral amine, such as (-)-8-benzylaminomenthol, with o-phthaldehyde to form a chiral perhydro-1,3-benzoxazine as a single diastereoisomer. researchgate.net Reaction of this intermediate with organometallic reagents followed by hydrolysis and oxidation leads to enantiopure phthalides. researchgate.net

Structural Modifications and Derivatization of 5 Amino 6 Bromo 1 3h Isobenzofuranone Analogues

Synthesis of Variously Substituted Isobenzofuranone Derivatives

The synthesis of variously substituted isobenzofuranone derivatives from 5-Amino-6-bromo-1(3H)-isobenzofuranone is a key area of research aimed at exploring the chemical space around this core structure. These modifications can profoundly influence the molecule's physical and biological properties.

Variations in Halogenation Patterns

While this compound is a specific halogenated derivative, the synthesis of analogues with different halogenation patterns (e.g., chloro, iodo, or fluoro derivatives, or alternative bromination positions) is a plausible area of investigation. However, specific literature detailing the synthesis and chemical properties of other halogenated analogues of 5-amino-1(3H)-isobenzofuranone is not extensively available in current scientific databases. General methods for the regioselective halogenation of aromatic amines or phthalide (B148349) systems could theoretically be applied, but specific examples pertaining to this scaffold are not well-documented.

Development of Complex Fused Heterocyclic Structures from Isobenzofuranones

A significant area of development involving isobenzofuranone analogues is their use as precursors for the synthesis of complex fused heterocyclic structures. The lactone ring can undergo ring-opening and subsequent cyclization reactions to form novel polycyclic systems, which are often of interest in medicinal chemistry.

Examples of Pyrazolo[3,4-b]pyridine and Related Systems

A notable example of the transformation of an isobenzofuranone derivative into a complex fused heterocyclic system is the synthesis of fully functionalized pyrazolo[3,4-b]pyridines. Research has demonstrated a novel, regioselective, one-step synthesis of these compounds through the microwave-assisted reaction of N-substituted 5-aminopyrazoles with 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione. conicet.gov.arnih.gov This reaction proceeds via an isobenzofuranone ring opening, initiated by a Michael-type addition of the aminopyrazole to the exocyclic double bond of the isobenzofuranone derivative. conicet.gov.arresearchgate.net

The proposed mechanism involves the initial attack of the exocyclic amino group of the 5-aminopyrazole on the β-carbon of the α,β-unsaturated ketone system of the isobenzofuranone. This is followed by the opening of the lactone ring. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazolo[3,4-b]pyridine core. conicet.gov.arresearchgate.net The reaction is highly regioselective and provides access to a diverse range of substituted pyrazolo[3,4-b]pyridines in good yields. conicet.gov.ar

The following table summarizes the synthesis of various pyrazolo[3,4-b]pyridine derivatives from the reaction of N-substituted 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione.

EntryN-Substituent (R) of 5-AminopyrazoleProductYield (%)
1Phenyl2-(5-Acetyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-yl)benzoic acid70
24-Methoxyphenyl2-(5-Acetyl-3-methyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)benzoic acid65
34-Chlorophenyl2-(5-Acetyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl)benzoic acid68
4Methyl2-(5-Acetyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)benzoic acid55
5Benzyl2-(5-Acetyl-1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl)benzoic acid62

Data synthesized from findings reported in the synthesis of functionalized pyrazolo[3,4-b]pyridines. conicet.gov.ar

This synthetic strategy highlights the utility of isobenzofuranone derivatives as versatile building blocks for the construction of more complex and potentially biologically active heterocyclic scaffolds.

Isomeric and Regioisomeric Isobenzofuranone Compounds and Their Chemical Properties

The study of isomers and regioisomers of this compound is essential for a comprehensive understanding of its chemical properties and for establishing structure-activity relationships. Isomers of interest would include those with different substitution patterns of the amino and bromo groups on the benzene (B151609) ring, such as 6-Amino-5-bromo-1(3H)-isobenzofuranone or 4-Amino-5-bromo-1(3H)-isobenzofuranone.

The position of the electron-donating amino group and the electron-withdrawing bromo group would significantly influence the electron density distribution in the aromatic ring, thereby affecting the reactivity of the lactone and the aromatic ring itself. For instance, the acidity of the protons on the methylene (B1212753) group of the lactone ring and the susceptibility of the aromatic ring to electrophilic or nucleophilic substitution would be expected to differ between isomers.

Despite the theoretical importance of these isomers, a review of the current scientific literature does not yield specific studies on the synthesis, isolation, or comparative chemical properties of isomeric and regioisomeric forms of this compound. Further research in this area would be necessary to fully elucidate the chemical landscape of this class of compounds.

Computational and Theoretical Studies of Isobenzofuranone Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT Studies)

Quantum chemical calculations, most notably Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular geometry of complex organic molecules. researchgate.net For isobenzofuranone derivatives, DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed to optimize molecular geometries and predict spectroscopic properties. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and reactivity.

For 5-Amino-6-bromo-1(3H)-isobenzofuranone, a DFT study would likely reveal a nearly planar bicyclic core. The introduction of the amino (-NH2) and bromo (-Br) substituents on the benzene (B151609) ring would induce subtle changes in the geometry compared to the parent isobenzofuranone. The electron-donating nature of the amino group and the electron-withdrawing, yet sterically bulky, nature of the bromine atom would influence the bond lengths and angles of the aromatic ring. It is anticipated that the C-N and C-Br bonds would exhibit lengths typical for such connections to an aromatic system.

Illustrative Optimized Geometric Parameters:

ParameterPredicted Value
C-C (aromatic)1.39 - 1.41 Å
C-O (lactone ring)~1.37 Å
C=O (lactone ring)~1.22 Å
C-N (amino)~1.40 Å
C-Br (bromo)~1.90 Å
O-C=O (angle)~125°
C-C-Br (angle)~120°
C-C-N (angle)~121°

Note: The data in this table is illustrative and represents typical values for similar chemical environments, as direct computational studies on this compound were not found in the searched literature.

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of molecules and exploring potential reaction pathways. researchgate.net Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (ESP) maps, can identify sites susceptible to electrophilic or nucleophilic attack. nih.gov

In this compound, the amino group is expected to increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. Conversely, the carbonyl group of the lactone ring is an electrophilic center. The ESP map would likely show negative potential around the carbonyl oxygen and the amino nitrogen, indicating nucleophilic character, while a positive potential would be expected around the carbonyl carbon. The HOMO is likely to be localized on the amino group and the aromatic ring, while the LUMO may be centered on the lactone moiety.

Conceptual Reactivity Descriptors:

SitePredicted ReactivityRationale
Aromatic Ring (ortho/para to -NH2)NucleophilicElectron-donating effect of the amino group.
Carbonyl Carbon (C=O)ElectrophilicPolarization of the carbonyl bond.
Amino Nitrogen (-NH2)Nucleophilic / BasicLone pair of electrons.
Carbonyl Oxygen (C=O)Nucleophilic / BasicLone pairs of electrons.

Note: This table presents a conceptual prediction of reactivity based on the electronic properties of the functional groups, as specific computational data for this compound is not available in the reviewed sources.

Theoretical Investigations of Tautomerism and Isomerization Processes

Theoretical investigations are crucial for understanding tautomeric equilibria and isomerization processes, which can significantly impact a molecule's biological activity and chemical properties. researchgate.net For this compound, several tautomeric forms could be computationally investigated. The most probable would be the lactam-lactim tautomerism involving the isobenzofuranone core and the amino-imino tautomerism of the substituent.

Computational methods can be used to calculate the relative energies of these tautomers in the gas phase or in solution (using solvent models). nih.gov The results of such studies would indicate the most stable tautomer under different conditions. For similar heterocyclic systems, it has been shown that the keto (or lactam) form is generally more stable than the enol (or lactim) form. acs.orgnih.gov However, the specific substituents and environment can influence this equilibrium.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The analysis of intermolecular interactions is fundamental to understanding the solid-state structure and properties of a compound. Computational methods can be used to study various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. For this compound, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Furthermore, the bromine atom can participate in halogen bonding, an interaction that is gaining increasing recognition in crystal engineering and drug design. The aromatic ring system also allows for potential π-π stacking interactions. Computational studies, often in conjunction with crystallographic data, can quantify the strength and nature of these interactions, providing a deeper understanding of the supramolecular assembly.

Potential Intermolecular Interactions:

Interaction TypeDonorAcceptor
Hydrogen BondingN-H (amino)O=C (carbonyl)
Halogen BondingC-BrO=C (carbonyl) or N (amino)
π-π StackingAromatic RingAromatic Ring

Note: This table outlines the potential intermolecular interactions based on the functional groups present in the molecule.

In Silico Mechanistic Probes for Complex Organic Reactions

In silico mechanistic studies provide detailed insights into the pathways of complex organic reactions, which can be difficult to probe experimentally. nih.gov By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and activation energies for a given reaction. ucsb.edu

For this compound, one could computationally model various reactions, such as nucleophilic acyl substitution at the carbonyl carbon, or electrophilic aromatic substitution on the benzene ring. For instance, the reaction with an electrophile would likely proceed via a transition state where the electrophile is attached to the carbon atom ortho or para to the strongly activating amino group. DFT calculations could be used to determine the activation barriers for substitution at different positions on the ring, thus predicting the regioselectivity of the reaction. nih.gov

Applications of Isobenzofuranone Scaffolds in Advanced Organic Synthesis

Utility as Privileged Scaffolds in Chemical Library Synthesis

The isobenzofuranone framework serves as a valuable scaffold in the generation of chemical libraries for drug discovery and chemical biology. A privileged scaffold is a molecular core that is capable of binding to multiple biological targets, and the isobenzofuranone structure fits this description well. Its inherent biological relevance, coupled with the potential for functionalization at various positions, makes it an ideal starting point for diversity-oriented synthesis (DOS). nih.govresearchgate.net

The synthesis of compound libraries based on isobenzofuranone scaffolds allows for the systematic exploration of chemical space around a biologically active core. bham.ac.uk By introducing a variety of substituents and functional groups onto the isobenzofuranone ring system, chemists can generate large collections of structurally diverse molecules. nih.gov This approach has been successfully employed to create libraries of compounds for screening against various biological targets, leading to the identification of novel bioactive agents. griffith.edu.au For example, libraries of C-3 functionalized isobenzofuran-1(3H)-ones have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. nih.gov

Table 1: Examples of Isobenzofuranone-Based Scaffolds in Library Synthesis

Scaffold Type Synthetic Approach Application
3-Carboxy 2-aryl benzofuran (B130515) Suzuki coupling, amidation Generation of lead-like compounds for drug discovery
C-3 Functionalized isobenzofuranones Condensation, aromatization, acetylation Screening for antiproliferative activity

The development of efficient synthetic protocols is crucial for the successful implementation of isobenzofuranone scaffolds in library synthesis. Methodologies that allow for the rapid and reliable introduction of molecular diversity are highly sought after. researchgate.net

Building Blocks for the Construction of Complex Molecular Architectures

The strategic selection and design of molecular building blocks are paramount in the assembly of complex functional systems. semanticscholar.org Isobenzofuranones, with their defined stereochemistry and reactive sites, can act as key intermediates in multi-step synthetic sequences. For instance, substituted isobenzofuranones can undergo ring-opening reactions to provide access to highly functionalized benzene (B151609) derivatives, which can then be further elaborated into more complex structures.

Strategies for Late-Stage Functionalization and Molecular Diversification

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and chemical synthesis that involves the introduction of functional groups into a complex molecule at a late stage of the synthetic sequence. wikipedia.orgrsc.org This approach avoids the need to carry functional groups through a lengthy synthesis, which can often be problematic. The isobenzofuranone scaffold is amenable to various LSF strategies, allowing for the rapid diversification of lead compounds and the exploration of structure-activity relationships (SAR).

C-H functionalization is a particularly attractive LSF strategy, as it allows for the direct modification of otherwise unreactive C-H bonds. nih.govmpg.de This can be applied to the isobenzofuranone core to introduce new substituents and modulate the properties of the molecule. For example, catalytic methods can be employed to selectively introduce functional groups at specific positions on the aromatic ring of the isobenzofuranone. nih.gov This approach has the potential to significantly streamline the synthesis of analogs and derivatives for biological evaluation. The ability to perform these modifications under mild conditions and with high functional group tolerance is a key advantage of modern LSF methods. rsc.org

The application of LSF to isobenzofuranone scaffolds can significantly accelerate the drug discovery process by enabling the rapid generation of analogs with improved potency, selectivity, or pharmacokinetic properties. nih.gov

Contributions to the Development of Novel Functional Organic Molecules

The unique chemical and physical properties of the isobenzofuranone scaffold have contributed to the development of novel functional organic molecules with a wide range of applications. Beyond their traditional use in medicine, isobenzofuranone derivatives have been explored for their potential in materials science and other areas.

For instance, the fluorescence properties of certain isobenzofuranone derivatives make them attractive candidates for use as molecular probes and sensors. The development of novel spiro[benzo[d] nih.govwikipedia.orgoxazine-2,1'-isobenzofuran]-3',4(1H)-dione dyes highlights the potential for creating new functional molecules based on the isobenzofuranone core. tandfonline.com These compounds exhibit interesting photophysical properties that can be tuned by modifying their chemical structure.

Furthermore, the isobenzofuranone motif is found in a variety of natural products with interesting biological activities. nih.gov The study of these natural products and the synthesis of their analogs continues to inspire the development of new functional organic molecules with potential applications in various fields. The synthesis of novel isobenzofuran-1(3H)-one derivatives as potential antidepressant agents is an example of how this scaffold continues to be a source of inspiration for the development of new therapeutic agents. nih.gov

Q & A

Q. What are the standard synthetic protocols for 5-Amino-6-bromo-1(3H)-isobenzofuranone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of brominated isobenzofuranones typically involves halogenation (e.g., bromination) of precursor compounds. For example, bromination of phthalide derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DMF at 60–80°C) is a common approach. Catalytic methods, such as Pd-mediated coupling, may also be employed for regioselective bromination . Yield optimization requires careful control of stoichiometry, temperature, and reaction time. Purity (>95%) can be achieved via recrystallization or column chromatography, as noted in reagent catalogs .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine’s deshielding effects) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • HPLC : To assess purity (>97% as per reagent catalogs) and stability under storage conditions (e.g., -20°C for brominated analogs) .

Q. What stability considerations are critical for handling this compound in experimental settings?

Methodological Answer: The compound is sensitive to light, moisture, and thermal degradation. Store under inert atmospheres (argon or nitrogen) at -20°C, as recommended for structurally similar brominated isobenzofuranones . Stability in biological buffers should be tested via UV-Vis spectroscopy over 24–48 hours to ensure integrity in cell-based assays .

Q. What preliminary assays are recommended to screen its biological activity?

Methodological Answer:

  • Neuroprotection assays : Test in primary neuronal cultures or PC12 cells under oxidative stress (e.g., H2_2O2_2-induced ROS). Measure lipid peroxidation (MDA assay) and ROS scavenging activity, as demonstrated for brominated isobenzofuranone analogs .
  • Cytotoxicity screening : Use MTT or LDH assays to establish non-toxic concentration ranges (e.g., 10–50 μM) .

Advanced Research Questions

Q. How do the bromine and amino substituents influence the compound’s electronic structure and reactivity?

Methodological Answer: Computational studies (DFT or molecular docking) can model the electron-withdrawing effect of bromine and the electron-donating amino group. These substituents alter the compound’s redox potential and hydrogen-bonding capacity, impacting interactions with biological targets (e.g., enzymes involved in ROS regulation) . Experimental validation via cyclic voltammetry or X-ray crystallography (if crystals are obtainable) is advised .

Q. What strategies resolve contradictions in reported biological activity data (e.g., neuroprotective vs. cytotoxic effects)?

Methodological Answer:

  • Dose-response refinement : Re-evaluate activity across a broader concentration range (e.g., 1–100 μM) to identify therapeutic windows .
  • Batch variability checks : Confirm compound purity via HPLC and test multiple synthetic batches to rule out impurities as confounding factors .
  • Cell-line specificity : Compare results across different models (e.g., primary neurons vs. immortalized lines) to assess context-dependent effects .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Analog synthesis : Replace bromine with other halogens (e.g., fluoro, chloro) or modify the amino group (e.g., acetylation, alkylation) .
  • Pharmacophore mapping : Use 3D-QSAR models to correlate substituent properties (e.g., electronegativity, steric bulk) with activity. For example, bulkier substituents may enhance membrane permeability but reduce solubility .

Q. What advanced techniques optimize the compound’s synthetic scalability for in vivo studies?

Methodological Answer:

  • Flow chemistry : Improve reaction reproducibility and scalability for multi-gram synthesis .
  • Catalyst screening : Test Pd or Cu catalysts for regioselective bromination to minimize byproducts .
  • Green chemistry approaches : Replace hazardous solvents (e.g., DMF) with ionic liquids or water-miscible alternatives .

Q. How can researchers validate the compound’s mechanism of action in ROS-mediated pathways?

Methodological Answer:

  • Transcriptomics/proteomics : Profile gene/protein expression changes (e.g., Nrf2, HO-1) in treated cells .
  • Knockout models : Use CRISPR-Cas9 to silence ROS-related genes (e.g., NOX4) and assess the compound’s dependency on these pathways .

Q. What analytical methods address challenges in quantifying the compound in complex matrices (e.g., plasma)?

Methodological Answer:

  • LC-MS/MS : Develop a validated method with deuterated internal standards to account for matrix effects .
  • Microdialysis : Monitor real-time concentrations in biological fluids during pharmacokinetic studies .

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5-Amino-6-bromo-1(3H)-isobenzofuranone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.